molecular formula C8H4N2 B1622476 2-Isocyanobenzonitrile CAS No. 90348-24-6

2-Isocyanobenzonitrile

Cat. No.: B1622476
CAS No.: 90348-24-6
M. Wt: 128.13 g/mol
InChI Key: HTMWQSKIYNDFNU-UHFFFAOYSA-N
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Description

2-Isocyanobenzonitrile is an organic compound with the molecular formula C8H4N2 It is a derivative of benzonitrile, where an isocyano group replaces one of the hydrogen atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the selective formation of the isocyano group. Another method involves the dehydration of 2-formylbenzonitrile oxime using dehydrating agents such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanobenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Major products formed from these reactions include substituted benzonitriles, amines, and isocyanates. These products have significant applications in organic synthesis and industrial processes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Isocyanobenzonitrile involves covalent modification of essential metabolic enzymes. It targets enzymes involved in fatty acid biosynthesis and the hexosamine pathway, leading to the inhibition of bacterial growth. The compound binds covalently to the active site cysteines of these enzymes, disrupting their function and ultimately leading to cell death .

Comparison with Similar Compounds

2-Isocyanobenzonitrile shares similarities with other isocyanides and benzonitriles but stands out due to its unique chemical structure and reactivity. Similar compounds include:

Properties

IUPAC Name

2-isocyanobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMWQSKIYNDFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397676
Record name 2-isocyanobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90348-24-6
Record name 2-isocyanobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90348-24-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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